(3-Trifluoromethylphenyl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

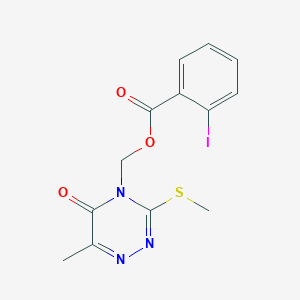

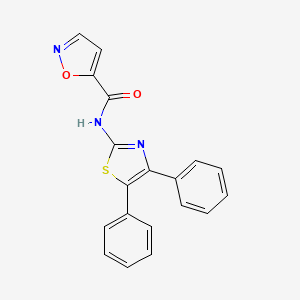

“(3-Trifluoromethylphenyl)methanesulfonyl fluoride” is a chemical compound with the molecular formula C8H6F4O2S . It has an average mass of 242.191 Da and a mono-isotopic mass of 242.002457 Da .

Molecular Structure Analysis

The InChI code for “(3-Trifluoromethylphenyl)methanesulfonyl fluoride” is 1S/C8H6F4O2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

“(3-Trifluoromethylphenyl)methanesulfonyl fluoride” has a molecular weight of 242.19 . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Triflates

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride: is used in the synthesis of triflates, which are important intermediates in organic synthesis. Triflates serve as electrophiles in various coupling reactions, including Suzuki and Heck reactions, due to their high reactivity. This compound, through Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, enables the efficient synthesis of triflates .

Peptide Modification

The compound’s reactivity in SuFEx chemistry also lends itself to peptide modification. It can be used to introduce trifluoromethyl groups into peptides, which can significantly alter their biological activity and stability. This modification is crucial for the development of peptide-based therapeutics .

Triflamides and Triflimidates Synthesis

In addition to triflates, [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is instrumental in the chemoselective synthesis of triflamides and triflimidates. These compounds have applications in medicinal chemistry and drug design due to their potential biological activities .

S-Trifluoromethylation of Thiophenols

This compound acts as a trifluoromethyl radical precursor under visible light irradiation. It enables the S-trifluoromethylation of thiophenols, a reaction important for the synthesis of various sulfur-containing organic compounds, which are often used in pharmaceuticals and agrochemicals .

Nucleophilic Trifluoromethylation

Traditionally, [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride is known as a nucleophilic trifluoromethylation agent. It can introduce trifluoromethyl groups into molecules, which is a valuable transformation in the development of compounds with enhanced metabolic stability and bioavailability .

Radical Precursor in Organic Synthesis

The compound serves as a radical precursor in organic synthesis. It can generate trifluoromethyl radicals under certain conditions, which can then be used to construct carbon-fluorine bonds in various organic molecules, enhancing their chemical and thermal stability .

Material Science Applications

In material science, the introduction of trifluoromethyl groups can lead to materials with unique properties such as increased resistance to oxidation and thermal degradation. This compound provides a straightforward method to incorporate these groups into polymers and other materials .

Development of Fluorinated Pharmaceuticals

The ability to introduce trifluoromethyl groups into molecules makes [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride a valuable tool in the development of fluorinated pharmaceuticals. These compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability .

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Biochemical Pathways

The biochemical pathways affected by [3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride are currently unknown . As research progresses, it is expected that the compound’s role in various biochemical pathways will be revealed.

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMYOGFULCPIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Trifluoromethyl)phenyl]methanesulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)

![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)

![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

![N-(3-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2991206.png)

![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2991210.png)

![4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2991216.png)

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)